molecular formula C17H26BrCl2N3O3 B4427155 2-[2-Bromo-6-methoxy-4-[(3-morpholin-4-ylpropylamino)methyl]phenoxy]acetonitrile;dihydrochloride

2-[2-Bromo-6-methoxy-4-[(3-morpholin-4-ylpropylamino)methyl]phenoxy]acetonitrile;dihydrochloride

Cat. No.: B4427155
M. Wt: 471.2 g/mol
InChI Key: LIYIBTRPOGPRAI-UHFFFAOYSA-N
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Description

2-[2-Bromo-6-methoxy-4-[(3-morpholin-4-ylpropylamino)methyl]phenoxy]acetonitrile;dihydrochloride is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a bromine atom, a methoxy group, and a morpholine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-Bromo-6-methoxy-4-[(3-morpholin-4-ylpropylamino)methyl]phenoxy]acetonitrile;dihydrochloride typically involves multiple steps. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon–carbon bonds . This reaction involves the use of organoboron reagents and palladium catalysts under mild and functional group tolerant conditions . The reaction conditions often include a base, such as potassium carbonate, and a solvent, such as toluene or ethanol.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings but optimized for higher yields and efficiency. The use of continuous flow reactors and automated synthesis platforms can enhance the scalability and reproducibility of the process.

Chemical Reactions Analysis

Types of Reactions

2-[2-Bromo-6-methoxy-4-[(3-morpholin-4-ylpropylamino)methyl]phenoxy]acetonitrile;dihydrochloride can undergo various types of chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The nitrile group can be reduced to form primary amines.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as hydroxyl or amino groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium hydroxide. The reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy group can yield methoxybenzoic acid, while reduction of the nitrile group can produce aminophenoxy derivatives.

Scientific Research Applications

2-[2-Bromo-6-methoxy-4-[(3-morpholin-4-ylpropylamino)methyl]phenoxy]acetonitrile;dihydrochloride has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme inhibition and receptor binding due to its unique structure.

    Industry: It can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-[2-Bromo-6-methoxy-4-[(3-morpholin-4-ylpropylamino)methyl]phenoxy]acetonitrile;dihydrochloride involves its interaction with molecular targets such as enzymes and receptors. The bromine atom and morpholine ring play crucial roles in binding to these targets, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-Bromo-4-methoxyacetophenone
  • 3-Bromo-6-methoxy-2-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol

Uniqueness

What sets 2-[2-Bromo-6-methoxy-4-[(3-morpholin-4-ylpropylamino)methyl]phenoxy]acetonitrile;dihydrochloride apart from similar compounds is its combination of functional groups, which provides a unique set of chemical properties and reactivity. This makes it a valuable compound for various applications in scientific research and industry.

Properties

IUPAC Name

2-[2-bromo-6-methoxy-4-[(3-morpholin-4-ylpropylamino)methyl]phenoxy]acetonitrile;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24BrN3O3.2ClH/c1-22-16-12-14(11-15(18)17(16)24-8-3-19)13-20-4-2-5-21-6-9-23-10-7-21;;/h11-12,20H,2,4-10,13H2,1H3;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIYIBTRPOGPRAI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=CC(=C1)CNCCCN2CCOCC2)Br)OCC#N.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H26BrCl2N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

471.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-[2-Bromo-6-methoxy-4-[(3-morpholin-4-ylpropylamino)methyl]phenoxy]acetonitrile;dihydrochloride
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2-[2-Bromo-6-methoxy-4-[(3-morpholin-4-ylpropylamino)methyl]phenoxy]acetonitrile;dihydrochloride
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2-[2-Bromo-6-methoxy-4-[(3-morpholin-4-ylpropylamino)methyl]phenoxy]acetonitrile;dihydrochloride
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2-[2-Bromo-6-methoxy-4-[(3-morpholin-4-ylpropylamino)methyl]phenoxy]acetonitrile;dihydrochloride
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2-[2-Bromo-6-methoxy-4-[(3-morpholin-4-ylpropylamino)methyl]phenoxy]acetonitrile;dihydrochloride
Reactant of Route 6
2-[2-Bromo-6-methoxy-4-[(3-morpholin-4-ylpropylamino)methyl]phenoxy]acetonitrile;dihydrochloride

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